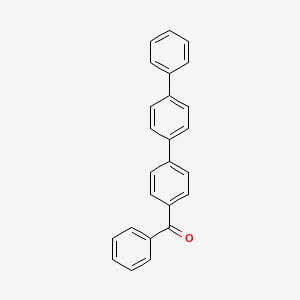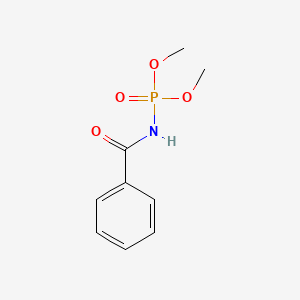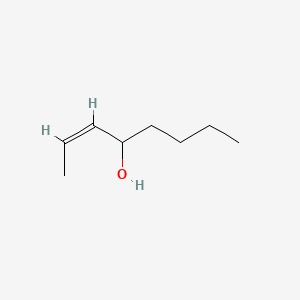
Veratrylidene-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veratrylidene-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H14F3NO2. It is a unique chemical entity that has garnered attention in various fields of scientific research due to its distinctive structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Veratrylidene-3-(trifluoromethyl)aniline typically involves the reaction of veratraldehyde with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The industrial synthesis also focuses on minimizing waste and optimizing resource utilization.
Análisis De Reacciones Químicas
Types of Reactions: Veratrylidene-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Veratrylidene-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Veratrylidene-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications.
Comparación Con Compuestos Similares
Veratrylidene-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the veratrylidene moiety, resulting in different chemical properties and reactivity.
Veratraldehyde: While it contains the veratrylidene group, it does not have the trifluoromethyl group, leading to distinct chemical behavior.
Other Trifluoromethylated Anilines: These compounds have varying substituents on the aniline ring, which influence their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in its individual components or other related compounds.
Propiedades
Número CAS |
397-72-8 |
|---|---|
Fórmula molecular |
C16H14F3NO2 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C16H14F3NO2/c1-21-14-7-6-11(8-15(14)22-2)10-20-13-5-3-4-12(9-13)16(17,18)19/h3-10H,1-2H3 |
Clave InChI |
GZTBLNPAZHPNBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)



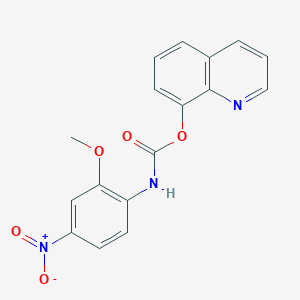

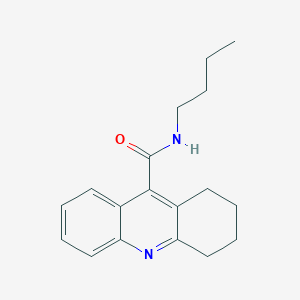
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
